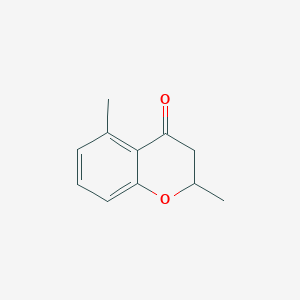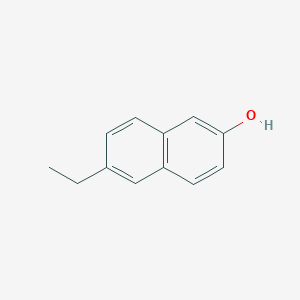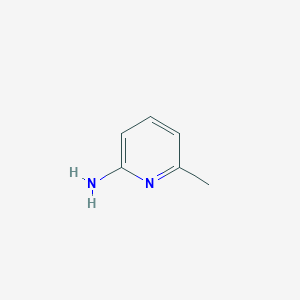
Globulol
Übersicht
Beschreibung
Globulol is a sesquiterpene that is isolated from Eucalyptus globulus Labill (Myrtaceae) fruits and leaves of Schinus areira . It is a sweet, fruity, and green flavored chemical which can be found in different food products, including peppermint, orange mint, spearmint, and sweet bay . It has also been reported as an active antioxidant and an antifungal agent .
Molecular Structure Analysis
This compound has the molecular formula C15H26O and a molecular weight of 222.37 . The IUPAC Standard InChI is InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9?,10-,11-,12-,13-,15-/m0/s1 .
Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of 87-89 °C . Its optical activity is [α]20/D −45±2°, c = 1% in diethyl ether . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Wissenschaftliche Forschungsanwendungen
1. Content Delivery Network Development
Globulol has been instrumental in the development of collaborative content delivery networks (CDNs). A study by Pierre and Steen (2006) highlights Globule, a CDN comprising web servers that cooperate across wide area networks to ensure performance and availability for hosted sites, addressing the challenges in large-scale collaborative CDN setup (Pierre & Steen, 2006).
2. Advancements in Cloud-Based Services
Research on Globus Online by Foster (2011) emphasizes the use of cloud-based services to streamline data-intensive, computational, and collaborative scientific research. This system exemplifies how cloud technology can accelerate and democratize scientific processes (Foster, 2011).
3. Platform-as-a-Service for Science Applications
Ananthakrishnan et al. (2015) discuss how Globus, initially a research data management software, has evolved into a platform-as-a-service. This transformation facilitates data management activities such as transfer, sharing, and identity management, thereby easing the development of collaborative scientific applications (Ananthakrishnan et al., 2015).
4. Research Data Management Services
Chard, Foster, and Tuecke (2017) highlight the suite of data and user management capabilities offered by Globus to the research community. These include data transfer, sharing, user identity, and authorization, demonstrating how Globus serves as a platform for scientific services (Chard, Foster, & Tuecke, 2017).
5. Science Gateways as a Service
The Globus Galaxies platform, as discussed by Madduri et al. (2015), showcases the use of cloud computing in hosting scientific data and software. This platform addresses the gap between the needs of science applications and cloud infrastructures, illustrating the transformation in scientific practice enabled by cloud-based science gateways (Madduri et al., 2015).
6. Identity and Access Management in Research
Tuecke et al. (2016) explore Globus Auth, an identity and access management platform tailored to the science and engineering community. This platform streamlines authentication and authorization interactions, highlighting the evolution in managing multiple accounts and credentials in distributed cyberinfrastructure (Tuecke et al., 2016).
Eigenschaften
IUPAC Name |
1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXPYQRXGNDJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C3C(C3(C)C)CCC2(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862176 | |
| Record name | 1,1,4,7-Tetramethyldecahydro-1H-cyclopropa[e]azulen-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Globulol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
293.00 to 294.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | Globulol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
489-41-8 | |
| Record name | Globulol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Globulol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88.5 °C | |
| Record name | Globulol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of globulol?
A1: this compound has the molecular formula C15H26O and a molecular weight of 222.37 g/mol. []
Q2: How is the structure of this compound determined?
A2: Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for elucidating the structure of this compound. One study revised the 13C NMR spectral assignments of (+)-globulol isolated from various liverwort species. [] Two-dimensional NMR techniques have also been used to achieve complete 1H and 13C NMR spectral assignments for this compound and other aromadendrane derivatives. []
Q3: Does this compound exhibit any biological activity?
A3: Research indicates that this compound possesses several biological activities, including antimicrobial, sedative, anesthetic, and antioxidant properties.
Q4: What is the mechanism behind the antimicrobial activity of this compound?
A4: While the exact mechanism remains unclear, studies demonstrate the effectiveness of this compound against various microorganisms. One study found that this compound isolated from Eucalyptus globulus fruits inhibited the mycelial growth of several plant pathogenic fungi, including Alternaria solani and Fusarium species. [] Another study found that essential oils from Iryanthera ulei leaves, rich in this compound and other sesquiterpenes, exhibited significant bactericidal activity against Staphylococcus aureus. []
Q5: What about the antioxidant properties of this compound?
A6: this compound exhibits antioxidant activity, as demonstrated by its ability to scavenge DPPH radicals and inhibit crocin bleaching. A study on Schinus areira essential oil and its isolated component, this compound, showed significant antioxidant activity for both, with this compound demonstrating greater potency in scavenging DPPH radicals. []
Q6: Can this compound be used to control insect populations?
A7: Research suggests that this compound plays a role in insect-plant and insect-fungi interactions. One study investigated the binding of this compound to the chemosensory protein SnitCSP4 from the wood-boring wasp Sirex nitobei. The results suggested that SnitCSP4 binds strongly to this compound, indicating its potential role in the wasp's recognition of its symbiotic fungus. [] This finding highlights this compound's potential in developing novel pest control strategies. Another study focusing on Sirex noctilio, a woodwasp pest, showed through computational analysis that the male-specific odorant-binding protein (SnocOBP7) binds strongly to (−)-globulol, a symbiotic fungal volatile. [] This interaction suggests a potential role of this compound in the insect's mating and host-seeking behavior, further solidifying its potential for pest control applications.
Q7: How do wildfires affect the presence of this compound in the environment?
A8: Wildfires significantly alter the composition of topsoil organic matter, including the presence of specific biomarkers like this compound. A study on Mediterranean eucalypt stands revealed that wildfires caused a decrease in terpenoids such as epithis compound, ledol, and this compound, which are characteristic of Eucalyptus globulus. This suggests that wildfires can influence the presence and abundance of these compounds in the environment. []
Q8: Does this compound have any applications beyond potential pharmaceutical uses?
A9: this compound's ability to bind to cyclodextrin makes it a potential candidate for enhancing the performance of paper as an essential oil carrier. One study showed that crosslinking surface-sizing starch with cyclodextrin units, particularly β-cyclodextrin, improved the retention of volatile compounds like those found in Eucalyptus globulus essential oil, which contains this compound. This modification enhanced the paper's ability to act as a carrier for essential oils, offering possibilities for applications in packaging and other fields. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


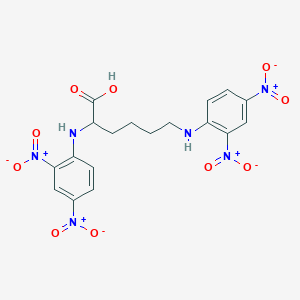
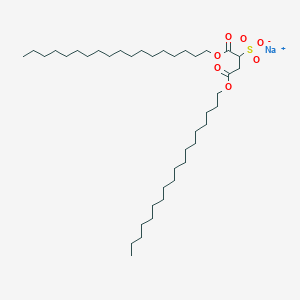


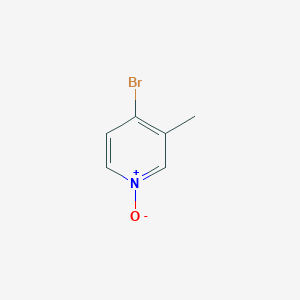

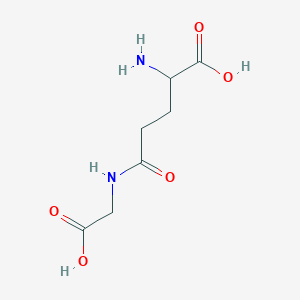
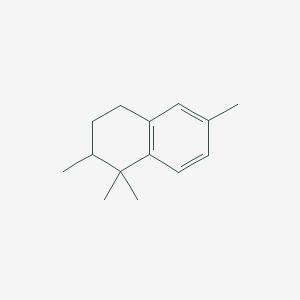
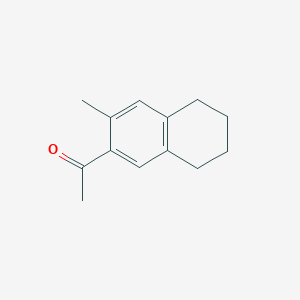
![[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine](/img/structure/B158434.png)
